4-Fluoro-1-methanesulfonyl-2,3-dihydroindole
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Overview
Description
4-Fluoro-1-methanesulfonyl-2,3-dihydroindole is a chemical compound with the molecular formula C9H10FNO2S. It is a derivative of indoline, featuring a fluorine atom at the 4-position and a methanesulfonyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole typically involves the following steps:
Starting Materials: The synthesis begins with indoline as the core structure.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methanesulfonylation: The methanesulfonyl group is introduced at the 1-position using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methanesulfonyl-2,3-dihydroindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methanesulfonyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
4-Fluoro-1-methanesulfonyl-2,3-dihydroindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindoline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
1-Methanesulfonylindoline: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
4-Chloro-1-methanesulfonyl-2,3-dihydroindole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
4-Fluoro-1-methanesulfonyl-2,3-dihydroindole is unique due to the presence of both the fluorine atom and the methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-1-methylsulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZGGEKFVGEJPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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